4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol
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Overview
Description
4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol is a complex organic compound that features a methoxy group, a phenol group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with paraformaldehyde and N-methyl piperazine in acetonitrile at elevated temperatures . The product is then purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenol group can be reduced to form a corresponding ether.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and diselenide catalysts are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) in methanol is often used for reduction reactions.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions on the piperazine ring.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethers.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The methoxy and phenol groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the piperazine ring.
4-Methoxy-2-methylphenylboronic acid: Similar methoxy and phenol groups with a boronic acid functional group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a piperazine ring and methoxy group but has additional aromatic rings and functional groups.
Uniqueness
4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol is unique due to the combination of its methoxy, phenol, and piperazine groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H26N2O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-methoxy-2-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C20H26N2O2/c1-16-4-3-5-17(12-16)14-21-8-10-22(11-9-21)15-18-13-19(24-2)6-7-20(18)23/h3-7,12-13,23H,8-11,14-15H2,1-2H3 |
InChI Key |
XMFKXFWHERKUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)O |
Origin of Product |
United States |
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